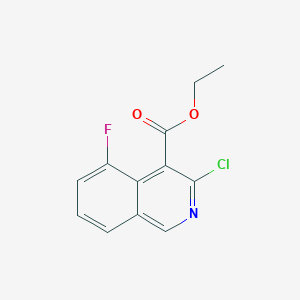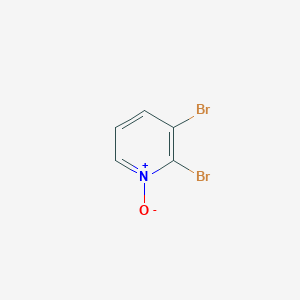
2,3-Dibromopyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromopyridine 1-oxide is a heterocyclic organic compound with the molecular formula C5H3Br2NO It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 3rd positions, and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromopyridine 1-oxide typically involves the bromination of pyridine N-oxide. One common method includes the reaction of pyridine N-oxide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2nd and 3rd positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromopyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The N-oxide group can be reduced to the corresponding amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium amide, and thiols. These reactions are typically carried out in polar solvents like liquid ammonia or dimethylformamide.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the N-oxide group.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for further oxidation.
Major Products Formed:
Substitution Reactions: Products include 2,3-diaminopyridine and 2,3-dithiopyridine.
Reduction Reactions: The major product is 2,3-dibromopyridine.
Oxidation Reactions: Products can include various pyridine derivatives with additional functional groups.
Applications De Recherche Scientifique
2,3-Dibromopyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dibromopyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of nucleophilic parts towards electrophiles. This property is exploited in various catalytic reactions and synthetic processes.
Comparaison Avec Des Composés Similaires
2,3-Dibromopyridine: Lacks the N-oxide group, making it less reactive in certain catalytic processes.
2,3-Dichloropyridine 1-oxide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
2,3-Diiodopyridine 1-oxide: Contains iodine atoms, which can significantly alter its chemical properties and reactivity.
Uniqueness: 2,3-Dibromopyridine 1-oxide is unique due to the presence of both bromine atoms and the N-oxide group. This combination imparts distinct reactivity patterns, making it valuable in various synthetic and catalytic applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Propriétés
Formule moléculaire |
C5H3Br2NO |
|---|---|
Poids moléculaire |
252.89 g/mol |
Nom IUPAC |
2,3-dibromo-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3Br2NO/c6-4-2-1-3-8(9)5(4)7/h1-3H |
Clé InChI |
XAVYEANEJDDGDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C([N+](=C1)[O-])Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


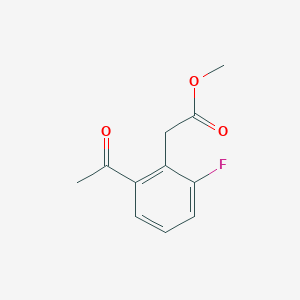



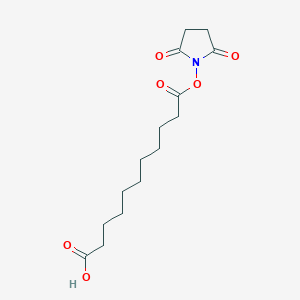
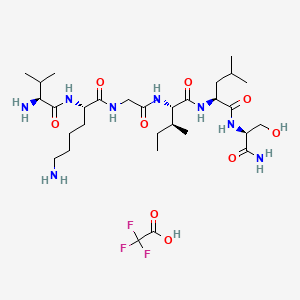
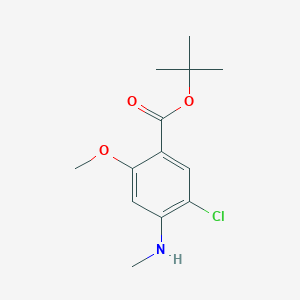
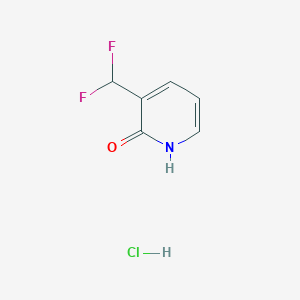

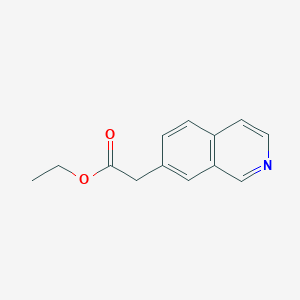
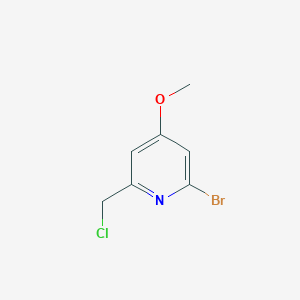
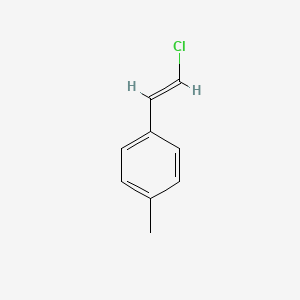
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)
